molecular formula C20H23N3O4 B2609160 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894017-08-4

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2609160
CAS No.: 894017-08-4
M. Wt: 369.421
InChI Key: DIXKEKAFJVUSSW-UHFFFAOYSA-N
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Description

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic urea derivative of significant interest in pharmacological and oncological research, particularly for investigating the tumor microenvironment (TME). This compound is designed for research use only and is not intended for diagnostic or therapeutic applications. Recent studies on structurally related benzyl-aryl urea compounds have demonstrated their potential as multi-target agents in oncology. These compounds have shown promising inhibitory effects on key biological targets, including VEGFR-2, a critical receptor in tumor angiogenesis (the process of forming new blood vessels to supply tumors), and PD-L1, an immune checkpoint protein that allows cancer cells to evade the immune system . The ability to potentially target both pathways simultaneously makes this class of molecules a valuable tool for developing novel anticancer strategies that combine anti-angiogenic and immunomodulatory effects . Researchers can utilize this compound to explore its effects on cancer cell proliferation using established human tumor cell lines. The core structure of this molecule, which integrates a urea functional group with a pyrrolidinone ring and a dimethoxyphenyl moiety, is often associated with distinctive spectroscopic properties and conformational behavior, as observed in similar crystalline urea derivatives . This reagent is offered to support advanced scientific inquiry into cancer biology and immunology. Researchers are directed to the product's Safety Data Sheet (SDS) for detailed handling and safety information prior to use.

Properties

IUPAC Name

1-benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-17-9-8-16(11-18(17)27-2)23-13-15(10-19(23)24)22-20(25)21-12-14-6-4-3-5-7-14/h3-9,11,15H,10,12-13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXKEKAFJVUSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is incorporated through a Friedel-Crafts acylation reaction, using a dimethoxybenzoyl chloride and a Lewis acid catalyst.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Benzyl halides, dimethoxybenzoyl chloride, Lewis acids, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced analogs of the original compound.

Scientific Research Applications

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 3,4-Dimethoxyphenyl Moieties

Compounds containing 3,4-dimethoxyphenyl groups, such as those in and , share key structural features with the target urea derivative. For example:

Compound Type Key Structural Features Molecular Weight (g/mol) Solubility Stability/Reactivity Insights
Target Urea Compound Urea, benzyl, 3,4-dimethoxyphenyl, pyrrolidinone ~400 (estimated) Likely soluble in polar aprotic solvents (inferred) Urea linkage may enhance hydrogen-bonding capacity
Polyacetylene (Poly(1)) Carbamate, 3,4-dimethoxyphenyl, helical polymer 13,900–18,400 Soluble in common organic solvents (e.g., THF, chloroform) High thermal stability; helical conformation
Lignin Model (Compound 2) β-O-4 ether, 3,4-dimethoxyphenyl, α-hydroxy ~300 (estimated) Reacts in alkaline tert-butanol β-O-4 bond cleaves under mild KOtBu conditions

Key Observations :

  • The 3,4-dimethoxyphenyl group is a common motif influencing solubility and electronic properties. Polyacetylenes with this group () exhibit organic solvent compatibility, suggesting the urea derivative may share similar solubility trends.
  • Unlike the lignin model’s β-O-4 ether bond, the urea linkage in the target compound is likely more resistant to alkaline cleavage, as ureas generally require stronger hydrolytic conditions .
Reactivity and Functional Group Comparisons
  • Urea vs. Carbamate Linkages: The urea group (-NH-CO-NH-) in the target compound differs from carbamates (-O-CO-NR2) in polyacetylenes ().
  • Pyrrolidinone vs. Eugenol Derivatives: The 5-oxopyrrolidin-3-yl moiety in the target compound contrasts with eugenol-derived propane-2-yl groups in . Pyrrolidinone rings may confer rigidity and influence pharmacokinetic properties (e.g., metabolic stability).

Biological Activity

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that integrates a benzyl group, a dimethoxyphenyl group, and a pyrrolidinone ring, suggesting diverse interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following molecular formula:

Property Value
Molecular Formula C22H27N3O5
Molecular Weight 399.47 g/mol
IUPAC Name This compound

The biological activity of this compound is likely mediated through its interactions with various biological targets:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors, influencing cellular signaling pathways.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, indicating its possible role in oncology.

Cytotoxicity

Research has indicated that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar urea linkages have shown nanomolar IC50 values in human tumor cell lines, suggesting that the urea moiety contributes to enhanced biological activity .

Structure-Activity Relationship (SAR)

Studies have identified key structural features that influence the biological activity of compounds related to this compound. Modifications to the benzyl and pyrrolidine components can enhance binding affinity and selectivity for specific targets .

Case Studies

Several case studies highlight the biological implications of similar compounds:

  • Cytotoxicity in Tumor Cells : A study demonstrated that derivatives similar to this compound exhibited potent cytotoxicity towards a panel of nearly 60 human tumor cell lines. The most active compounds induced apoptosis and inhibited cellular respiration .
  • Receptor Antagonism : In another study focusing on benzamide derivatives, modifications led to improved binding potency to chemokine receptors, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. Basic Synthesis Protocol

  • Catalytic Systems : Use rhodium-based catalysts, such as (nbd)Rh⁺[ɳ⁶-C₆H₅B–(C₆H₅)₃], which have been effective in polymerizing structurally similar carbamate-containing compounds (e.g., polyacetylenes) with yields exceeding 85% .
  • Solvent Optimization : Conduct reactions in polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates.
  • Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the urea derivative.

How can researchers determine the crystal structure of this compound?

Q. Basic Structural Characterization

  • X-ray Crystallography : Use the SHELX system (SHELXL for refinement, SHELXS/SHELXD for structure solution) to resolve crystallographic data. SHELX is robust for small-molecule refinement and handles twinned or high-resolution data effectively .
  • Data Collection : Optimize crystal mounting and data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

What are the solubility characteristics and stability considerations for this compound under different experimental conditions?

Q. Basic Physicochemical Profiling

  • Solubility : The compound is likely soluble in common organic solvents (e.g., chloroform, DCM) due to the 3,4-dimethoxyphenyl and benzylurea moieties, which reduce crystallinity. Similar polyacetylenes with carbamate groups exhibit solubility in THF and acetone .
  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the urea bond. Avoid prolonged exposure to light due to the aromatic methoxy groups.

How can computational methods be utilized to predict the biological activity of this urea derivative?

Q. Advanced Mechanistic Studies

  • Virtual Screening : Apply ligand-based pharmacophore modeling to assess potential interactions with targets like IDO1, as demonstrated for structurally analogous urea-based inhibitors .
  • Molecular Dynamics (MD) : Simulate binding stability in enzyme active sites (e.g., acetylcholinesterase) using software like GROMACS, focusing on hydrogen bonding between the urea moiety and catalytic residues.

What strategies are effective in resolving contradictions between experimental data (e.g., NMR vs. XRD) for this compound?

Q. Advanced Data Reconciliation

  • Cross-Validation : Combine XRD-derived bond lengths/angles with DFT-calculated NMR chemical shifts to verify structural consistency. For example, discrepancies in pyrrolidinone ring conformation can be resolved by comparing experimental XRD data with computational models .
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect rotational barriers in the benzylurea group, which may explain line broadening in static NMR spectra.

What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Q. Advanced Safety and Storage

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and handling .
  • Storage : Keep in amber glass vials with PTFE-lined caps at –20°C. Desiccate with silica gel to prevent moisture uptake.
  • Waste Disposal : Neutralize urea derivatives with dilute HCl before disposal to avoid environmental contamination.

How can researchers optimize the reaction yield and purity during the synthesis of analogous urea derivatives?

Q. Advanced Synthetic Optimization

  • Catalyst Loading : Adjust rhodium catalyst concentration (0.5–2 mol%) to balance reaction rate and byproduct formation .
  • Additive Screening : Incorporate menthol as a chiral additive to enhance stereochemical control, which increased molecular weight in related polyacetylene syntheses .
  • In-line Analytics : Use LC-MS to monitor reaction progress and identify side products (e.g., dimerized intermediates).

What analytical techniques are critical for confirming the molecular weight and purity of this compound?

Q. Basic Analytical Validation

  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., 385.4 g/mol for C₁₉H₂₅N₃O₄) with ≤2 ppm error .
  • Size-Exclusion Chromatography (SEC) : Determine polydispersity index (PDI) for polymeric byproducts, if applicable.

How can researchers design structure-activity relationship (SAR) studies for this compound?

Q. Advanced SAR Design

  • Fragment Replacement : Synthesize analogs with modified substituents (e.g., replacing 3,4-dimethoxyphenyl with 4-fluorophenyl) to assess electronic effects on bioactivity .
  • Enzymatic Assays : Test inhibitory activity against cholinesterases using Ellman’s method, as done for pyrazoline derivatives with similar urea scaffolds .

What are the challenges in interpreting crystallographic data for compounds with flexible pyrrolidinone rings?

Q. Advanced Crystallographic Analysis

  • Disorder Modeling : Use SHELXL’s PART instruction to model disordered atoms in the pyrrolidinone ring, refining occupancy factors anisotropically .
  • Twinned Data : Apply the TWIN/BASF commands in SHELXL to refine twinned crystals, which are common in urea derivatives due to hydrogen-bonding networks .

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